molecular formula C14H17N5O3S B2464308 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile CAS No. 1251603-10-7

2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile

Cat. No.: B2464308
CAS No.: 1251603-10-7
M. Wt: 335.38
InChI Key: PMWCHICADOJASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile is a complex organic compound with a unique structure that includes a triazolopyridine core, a sulfonyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, typically using piperidine derivatives.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazolopyridine moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and other critical functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile is unique due to its combination of a triazolopyridine core, sulfonyl group, and piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[6-(4-methylpiperidin-1-yl)sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-11-4-7-17(8-5-11)23(21,22)12-2-3-13-16-19(9-6-15)14(20)18(13)10-12/h2-3,10-11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWCHICADOJASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC#N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.